molecular formula C18H22F3N3O4 B2659678 [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate CAS No. 1111539-13-9

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate

Cat. No. B2659678
CAS RN: 1111539-13-9
M. Wt: 401.386
InChI Key: XZXSMFYFOPZCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H22F3N3O4 and its molecular weight is 401.386. The purity is usually 95%.
BenchChem offers high-quality [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Precursor and Signaling Molecule

ACC serves as the direct precursor of the plant hormone ethylene . Ethylene regulates various developmental processes and responses to environmental stresses. The biosynthesis of ethylene begins with the conversion of methionine to S-adenosyl L-methionine (SAM) , followed by the conversion of SAM to ACC catalyzed by ACC synthase (ACS) . Subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO) . Interestingly, recent evidence suggests that ACC also plays a signaling role independent of ethylene biosynthesis .

Pathogen Virulence

Pathogens exploit ACC-related pathways during infection. Researchers explore how pathogens manipulate ACC levels to enhance their virulence. Targeting these interactions could lead to innovative disease control strategies.

properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O4/c19-18(20,21)14(25)5-10-24-8-3-13(4-9-24)16(27)28-11-15(26)23-17(12-22)6-1-2-7-17/h5,10,13H,1-4,6-9,11H2,(H,23,26)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXSMFYFOPZCEO-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2CCN(CC2)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2CCN(CC2)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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